N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
Description
This compound features an imidazole core substituted with a 4-methoxyphenyl group at position 1, a benzyl group at position 4 (bearing a 2-(4-methoxyphenyl)acetamido moiety), and a carboxamide linkage.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-34-23-11-5-19(6-12-23)15-26(32)29-21-7-3-20(4-8-21)16-31-17-25(28-18-31)27(33)30-22-9-13-24(35-2)14-10-22/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFJVGKIOSWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole core, which is known for its pharmacological versatility. The presence of methoxyphenyl and acetamido substituents enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The imidazole ring is known to exhibit anti-inflammatory and antifungal properties, making it a promising scaffold for drug development.
Anti-inflammatory Activity
Research indicates that derivatives of imidazole, including the compound , exhibit significant anti-inflammatory effects. In a study evaluating related imidazole derivatives, it was found that they effectively reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory markers like IL-10 .
Antifungal Activity
The compound has shown promising antifungal activity against various strains. A study reported that imidazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against fungal pathogens . This suggests that this compound could be effective in treating fungal infections.
Mucoprotective Effects
In animal models, related compounds have been shown to protect against methotrexate-induced intestinal mucositis, indicating potential therapeutic benefits in gastrointestinal disorders. The compound significantly mitigated weight loss and improved survival rates in treated mice .
Study 1: Mucoprotective Potential
A study conducted on the mucoprotective effects of a benzimidazole derivative similar to the imidazole compound revealed that it significantly reduced intestinal damage induced by methotrexate. The treatment resulted in decreased oxidative stress markers and improved histological integrity of the intestinal mucosa .
Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of imidazole derivatives demonstrated that certain compounds exhibited strong activity against Candida species, with MIC values comparable to existing antifungal medications .
Comparison with Similar Compounds
Structural Analogues with Benzimidazole Cores
Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2)
- Core Structure: Benzo[d]imidazole (fused benzene-imidazole ring) vs. standalone imidazole in the target compound.
- Substituents :
- Synthesis: One-pot reductive cyclization using sodium dithionite (Na₂S₂O₄) in DMSO, a method noted for efficiency and high yield . The target compound’s synthesis likely involves multi-step amide coupling and alkylation, though details are unspecified in the evidence.
Imidazole Derivatives with Varied Substituents
Compound : N-(2-Methoxy-5-methylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide ()
- Structural Differences : A 2-methoxy-5-methylphenyl group replaces the 4-methoxyphenyl in the target compound. The methyl group may enhance metabolic stability but reduce H-bonding capacity compared to methoxy .
- Pharmacological Implications : Altered substituent positioning could shift target affinity (e.g., kinase inhibition vs. DNA damage response).
Patent-Based Carboxamide Analogues ()
Examples :
- 6-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide
- Key Features: Introduction of cyano groups and tetrahydrofuran-oxy moieties enhances metabolic stability and bioavailability.
- Therapeutic Relevance : These modifications suggest applications beyond oncology (e.g., CNS disorders), highlighting functional group versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
